
2-Bromo-5-(bromomethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(bromomethyl)pyrimidine is a chemical compound with the molecular formula C5H4Br2N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two bromine atoms, one attached to the second carbon and the other to the methyl group on the fifth carbon of the pyrimidine ring. It is commonly used in organic synthesis and various chemical reactions due to its reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Bromo-5-(bromomethyl)pyrimidine can be synthesized through several methods. One common approach involves the bromination of 5-methylpyrimidine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents. The process is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(bromomethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol are typical.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 2-amino-5-(bromomethyl)pyrimidine or 2-thio-5-(bromomethyl)pyrimidine can be formed.
Coupling Products: Products with extended aromatic systems or functionalized pyrimidine derivatives are common outcomes of coupling reactions.
Aplicaciones Científicas De Investigación
2-Bromo-5-(bromomethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used to modify nucleic acids or proteins for studying biological processes.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: It is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 2-Bromo-5-(bromomethyl)pyrimidine exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In coupling reactions, the compound participates in the formation of new carbon-carbon bonds through palladium-catalyzed processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-5-methylpyridine: Similar in structure but with a pyridine ring instead of pyrimidine.
5-Bromo-2-methylpyrimidine: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
2,5-Dibromopyridine: Contains two bromine atoms on a pyridine ring, used in similar coupling reactions.
Uniqueness
2-Bromo-5-(bromomethyl)pyrimidine is unique due to its dual bromine substitution, which provides versatility in various chemical reactions. Its structure allows for selective functionalization, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
Fórmula molecular |
C5H4Br2N2 |
|---|---|
Peso molecular |
251.91 g/mol |
Nombre IUPAC |
2-bromo-5-(bromomethyl)pyrimidine |
InChI |
InChI=1S/C5H4Br2N2/c6-1-4-2-8-5(7)9-3-4/h2-3H,1H2 |
Clave InChI |
YJZBVKXPLFEBGN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=N1)Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


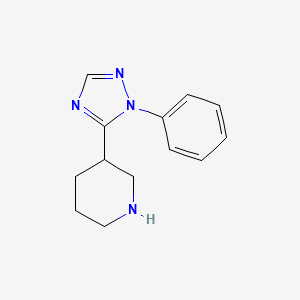
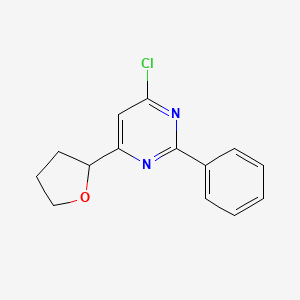
![7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15055506.png)
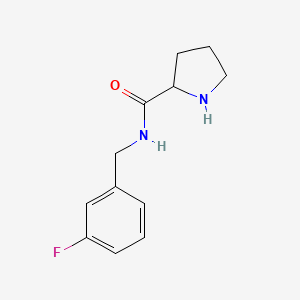
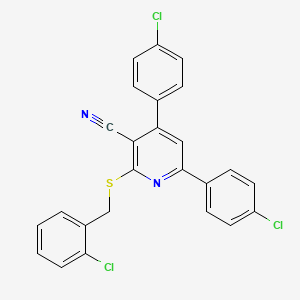
![2-(Difluoromethoxy)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B15055519.png)
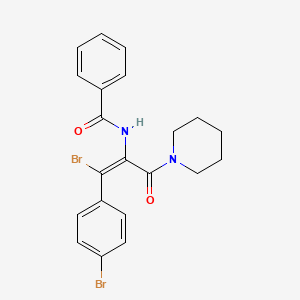

![2-(Hydroxymethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15055529.png)
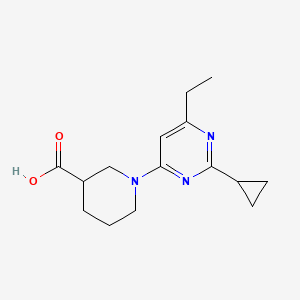

![(2S,11aS)-Fmoc-2-amino-10-carboxymethyl-1,2,3,11a-tetrahydro-10H-pyrrolo[2,1-c][1,4]-benzodiazepine-](/img/structure/B15055565.png)
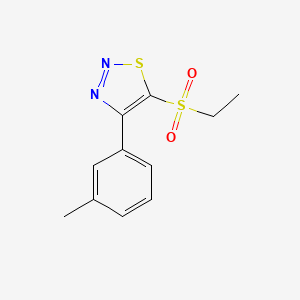
![2-Chloro-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055577.png)
